molecular formula C16H11NO4 B5913723 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 14206-95-2

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B5913723
CAS RN: 14206-95-2
M. Wt: 281.26 g/mol
InChI Key: KDCNDSOTCXDFJC-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the class of coumarin derivatives. HOCPCA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and physiological effects:
Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in humans.
In conclusion, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenyl isocyanate in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in high yields and purity.

Scientific Research Applications

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

4-hydroxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)21-16(20)13(14)15(19)17-10-6-2-1-3-7-10/h1-9,18H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCNDSOTCXDFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715727
Record name 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

CAS RN

14206-95-2
Record name 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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